![molecular formula C13H16BrNO4 B2484272 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate CAS No. 181873-33-6](/img/structure/B2484272.png)
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate is a useful research compound. Its molecular formula is C13H16BrNO4 and its molecular weight is 330.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Development
7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate and its derivatives have been the subject of extensive research in the field of chemical synthesis. Studies have detailed methods for synthesizing analogs of this compound, such as 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is a rigid non-chiral analog of 2-aminoadipic acid. The synthesis involves multiple steps, one of which is a double alkylation process, reflecting the complexity and precision required in chemical synthesis (Kubyshkin et al., 2007).
Furthermore, research into the synthesis of enantiopure analogs of 3-hydroxyproline, another derivative, highlights the compound's significance in the development of restricted analogs for various biochemical applications (Avenoza et al., 2002).
Applications in Biochemistry and Medicinal Chemistry
Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties
The compound has been a focal point in studies investigating its binding properties to nicotinic acetylcholine receptors and its potential antinociceptive (pain-relieving) effects. Research demonstrates that certain analogs of the compound, when synthesized and modified, exhibit significant binding affinities at the alpha(4)beta(2) nicotinic acetylcholine receptor, illustrating its potential applications in neurochemistry and pain management (Carroll et al., 2001).
Material Science and Photonic Applications
Photochemical Isomerization
The compound's derivatives also play a role in material science, specifically in photochemical processes. Studies have shown that derivatives such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene can undergo photochemical isomerization to form 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene. This process involves skeletal rearrangement, indicating the compound's potential in photonic materials and molecular engineering (Matsuno et al., 2003).
Propriétés
IUPAC Name |
7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDVHSSMGFFQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CC1C(=C2C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)
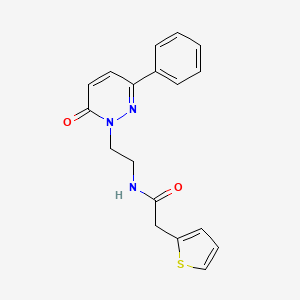

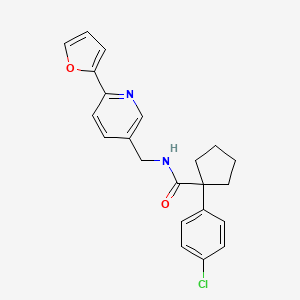
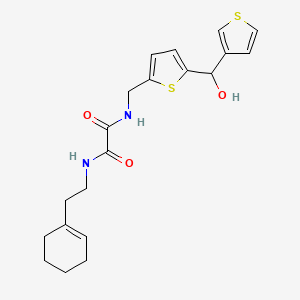
![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)
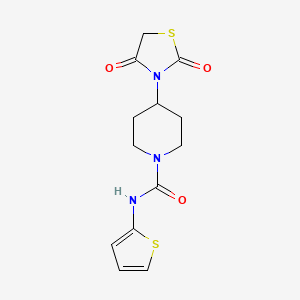
![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)
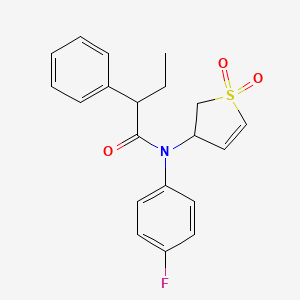
![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)
